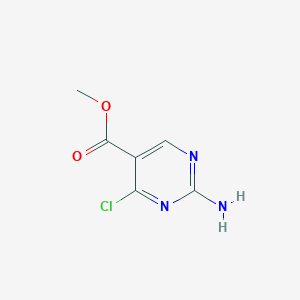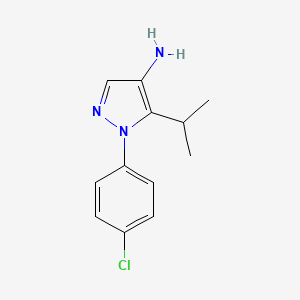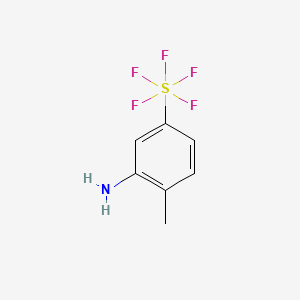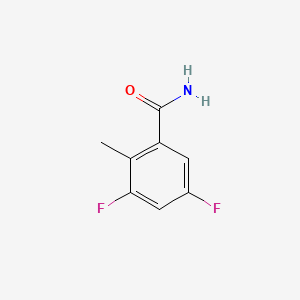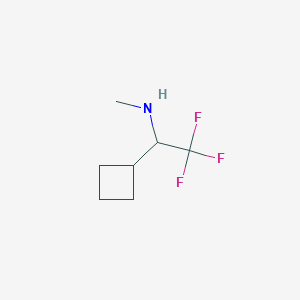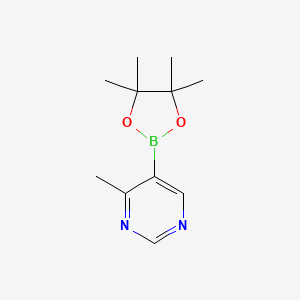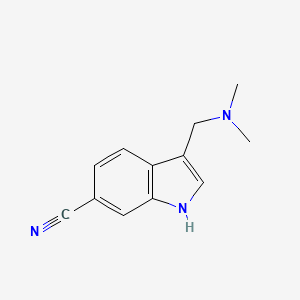
3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile
概要
説明
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural environment and have been the subject of numerous chemical and pharmacological studies .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing carbonitrile group. These groups could direct electrophilic or nucleophilic reagents to specific positions on the indole ring .科学的研究の応用
Supramolecular Aggregation Studies
Studies on similar indole derivatives, such as 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, have demonstrated supramolecular aggregation through hydrogen bonding and pi-pi stacking interactions. This research provides insights into the structural characteristics that could influence the physical and chemical properties of compounds like 3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile, potentially affecting their solubility, stability, and reactivity in various applications (Low et al., 2007).
Intermediate in Organic Synthesis
The compound has been involved as an intermediate in the synthesis of complex organic molecules. For example, dimethylamino derivatives have been used in reactions with malononitrile to afford compounds that are crucial in the synthesis of 1,2-dihydropyridine derivatives, which are of significant interest due to their pharmacological properties (Gorobets et al., 2009).
Radiotracer Development for PET Imaging
In the field of positron emission tomography (PET) imaging, carbon-11 labeled 4-aryl-4H-chromenes, which share structural features with 3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile, have been synthesized for potential use in imaging apoptosis in cancer. Such research underscores the utility of indole derivatives in the development of diagnostic tools in oncology (Gao et al., 2010).
Synthesis of Heteroarylindoles
Research into alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates highlights the synthetic versatility of dimethylamino indole derivatives. These compounds can undergo various intramolecular and intermolecular reactions to produce heteroarylindoles, which are valuable in the synthesis of complex organic molecules, including natural product analogs and medicinal compounds (Jakše et al., 2004).
Structural and Synthetic Studies
Further investigations into the structural and synthetic aspects of indole derivatives, including those similar to 3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile, have led to the development of novel synthetic methodologies and a deeper understanding of their chemical behavior. This research contributes to the broader field of organic chemistry, enabling the design and synthesis of new compounds with potential applications in various scientific disciplines (Kukuljan et al., 2016).
作用機序
6-Cyanogramine, also known as 3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile or 3-[(dimethylamino)methyl]-1H-indole-6-carbonitrile, is a compound with a molecular formula of C12H13N3 and a molecular weight of 199.25 . This article will delve into the mechanism of action of 6-Cyanogramine, discussing its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Biochemical Pathways
It is known that many compounds can affect multiple pathways, leading to downstream effects that can influence various biological processes .
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area. The exact hazards associated with this compound would need to be determined through safety testing .
将来の方向性
特性
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(2)8-10-7-14-12-5-9(6-13)3-4-11(10)12/h3-5,7,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMECUBRWPBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




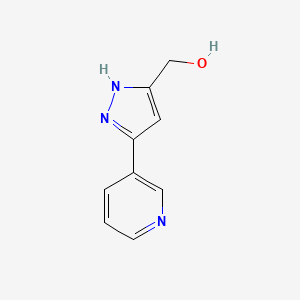
![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)

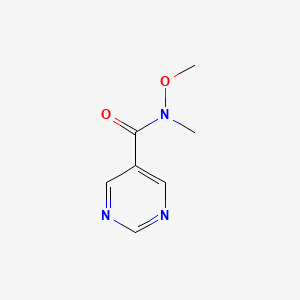
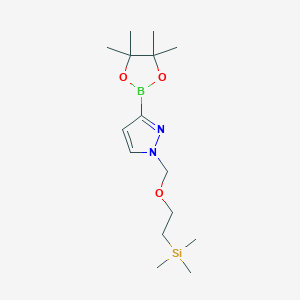
![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)
